tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate
Description
The compound tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate features a pyrido[2,3-b]pyrazine core with:
- A tert-butyl ester group at the acetoxy position.
- 6-chloro and 8-methoxy substituents on the fused pyridine ring.
- A 2-oxo group contributing to partial saturation (3,4-dihydro-1H configuration).
However, its properties and reactivity depend on substituent effects and core heterocycle arrangement.
Properties
Molecular Formula |
C14H18ClN3O4 |
|---|---|
Molecular Weight |
327.76 g/mol |
IUPAC Name |
tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate |
InChI |
InChI=1S/C14H18ClN3O4/c1-14(2,3)22-10(19)5-7-13(20)18-11-8(21-4)6-9(15)17-12(11)16-7/h6-7H,5H2,1-4H3,(H,16,17)(H,18,20) |
InChI Key |
HLEUAGAGTHGBNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1C(=O)NC2=C(N1)N=C(C=C2OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrido[2,3-b]pyrazine core, followed by functional group modifications to introduce the tert-butyl ester and other substituents.
-
Formation of the Pyrido[2,3-b]pyrazine Core:
- The core structure can be synthesized through a condensation reaction between a suitable pyrazine derivative and a pyridine derivative under acidic conditions.
- The reaction is typically carried out in the presence of a strong acid catalyst such as hydrochloric acid or sulfuric acid.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
- Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction:
- Reduction reactions can target the carbonyl group in the pyrido[2,3-b]pyrazine core, converting it to an alcohol.
- Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
-
Substitution:
- The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
- Nucleophilic substitution reactions are often carried out in polar aprotic solvents like dimethylformamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products:
- Oxidation products: Aldehydes, carboxylic acids.
- Reduction products: Alcohols.
- Substitution products: Amino or thio derivatives.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.
Biology:
- It serves as a precursor in the synthesis of bioactive molecules that can be used in biological assays and studies.
Medicine:
- The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry:
- It is utilized in the development of specialty chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate: can be compared with other pyrido[2,3-b]pyrazine derivatives that have different substituents.
This compound: can also be compared with other heterocyclic compounds containing nitrogen atoms, such as indole derivatives.
Uniqueness:
- The presence of the tert-butyl ester group and the specific substitution pattern on the pyrido[2,3-b]pyrazine core make this compound unique.
- Its unique structure contributes to its distinct chemical reactivity and potential biological activity.
Comparison with Similar Compounds
Substituent Effects: Halogens vs. Alkoxy Groups
Key Examples :
tert-Butyl 6-chloro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8e) ():
- Substituent: 6-chloro on a pyrido[4,3-b]indole core.
- Melting Point : 185–186°C (higher than methoxy-substituted analogues).
- Yield : 87%, indicating efficient synthesis.
- The chloro group enhances lipophilicity and may improve crystallinity compared to methoxy.
tert-Butyl 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8c) ():
- Substituent: 8-methoxy on the same core.
- Melting Point : 170–171°C (lower than chloro analogue).
- Methoxy groups typically reduce melting points due to reduced intermolecular hydrogen bonding.
Comparison with Target Compound :
The target’s 6-chloro-8-methoxy combination likely balances lipophilicity and solubility. The chloro group may dominate physicochemical properties, as seen in 8e’s higher melting point.
Ester Group Variations: tert-Butyl vs. Methyl
Key Example :
Impact of tert-Butyl Group :
- Increases molecular weight and may reduce aqueous solubility compared to methyl esters.
Core Heterocycle Variations
Key Examples :
tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate ():
- Core : Pyrido[1,2-a]pyrazine (vs. pyrido[2,3-b]pyrazine in the target).
- Molecular Weight : 250.29 g/mol.
- Purity : 97%, reflecting optimized synthesis.
tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate ():
- Core : Pyrrolo[2,3-b]pyridine (5-membered ring vs. 6-membered pyrido-pyrazine).
- Similarity Score : 0.84 to the target, indicating shared tert-butyl and halogen motifs.
Structural Implications :
Spectral Comparison :
- IR and NMR : Methoxy groups show characteristic O–CH₃ stretches (~2830 cm⁻¹) and singlet protons (δ 3.8–4.0 ppm). Chloro substituents lack proton signals but influence aromatic proton splitting ().
- Mass Spectrometry : tert-Butyl groups produce fragment ions at m/z 57 ([C₄H₉]⁺), aiding structural confirmation ().
Data Table: Comparative Properties of Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
